N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. This moiety is linked via a carboxamide bond to a 3-methyl-4-oxo-3,4-dihydrophthalazine scaffold.
Properties
Molecular Formula |
C14H13N5O3S |
|---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C14H13N5O3S/c1-19-13(21)9-6-4-3-5-8(9)11(18-19)12(20)15-14-17-16-10(23-14)7-22-2/h3-6H,7H2,1-2H3,(H,15,17,20) |
InChI Key |
AYSVDMLRNBSYTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phthalic Anhydride Derivatives
-
Starting Material : 3-Methylphthalic anhydride (10 mmol) is dissolved in ethanol (50 mL).
-
Hydrazine Addition : Hydrazine hydrate (12 mmol) is added dropwise at 0–5°C.
-
Reaction Conditions : The mixture is refluxed for 6–8 hours, yielding 3-methyl-4-oxophthalazine-1-carboxylic acid.
-
Purification : Recrystallization from ethanol/water (1:1) provides a white crystalline solid (yield: 78–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (78°C) |
| Time | 8 hours |
| Yield | 82% (average) |
| Characterization | NMR, IR, MS |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of the anhydride, followed by intramolecular cyclization and dehydration.
Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole moiety is constructed using cyclization strategies involving thiosemicarbazides or dithiocarbazinates.
Cyclization of Methoxyacetyl Thiosemicarbazide
-
Thiosemicarbazide Formation : Methoxyacetyl hydrazide (10 mmol) reacts with carbon disulfide (12 mmol) in methanol under basic conditions (KOH, 0–5°C).
-
Cyclization : The intermediate potassium dithiocarbazinate is heated at 140°C for 2 hours to form 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol.
-
Amination : The thiol group is replaced with an amine via treatment with aqueous ammonia (25% w/v) at 60°C for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 140°C (cyclization) |
| Time | 2 hours (cyclization) |
| Yield | 70–75% |
| Characterization | NMR, IR |
Optimization Note :
Ultrasound irradiation (40 kHz, 50°C) reduces reaction time to 35 minutes with a 92% yield, as demonstrated in analogous thiadiazole syntheses.
Coupling via Carboxamide Bond Formation
The final step involves activating the phthalazine carboxylic acid and coupling it with the thiadiazole amine.
Acid Chloride Method
-
Activation : 3-Methyl-4-oxophthalazine-1-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) in anhydrous DMF (2 drops) at 0°C for 1 hour.
-
Coupling : The acid chloride is reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (5.5 mmol) in dry THF under nitrogen. Triethylamine (6 mmol) is added to scavenge HCl.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → room temperature |
| Time | 12 hours |
| Yield | 65–70% |
| Purity (HPLC) | ≥98% |
Coupling Reagent Approach
Alternative Method (adapted from):
Using EDC/HOBt in acetonitrile at room temperature avoids handling corrosive acid chlorides.
| Parameter | Value |
|---|---|
| Reagents | EDC (1.2 eq), HOBt (1 eq) |
| Solvent | Acetonitrile |
| Yield | 68% |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acid Chloride | 70% | High | Moderate | Low |
| EDC/HOBt | 68% | High | High | Moderate |
| Ultrasound-Assisted | 92%* | High | High | High |
*Yield reported for analogous thiadiazole synthesis.
Characterization and Validation
-
Spectroscopic Data :
-
NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, phthalazine-H), 4.32 (s, 2H, OCH2), 3.41 (s, 3H, CH3).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
-
-
Chromatographic Purity : HPLC retention time = 6.7 min (C18 column, MeOH/H2O 70:30).
Challenges and Optimization Opportunities
-
Side Reactions : Competing hydrolysis of the acid chloride necessitates anhydrous conditions.
-
Solvent Choice : THF outperforms DMF in minimizing by-products during coupling.
-
Green Chemistry : Microwave-assisted coupling (e.g., 100 W, 80°C, 15 min) could enhance efficiency.
Industrial Scalability Considerations
Chemical Reactions Analysis
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Condensation: This reaction type can be used to form larger molecules by combining smaller ones, often with the elimination of a small molecule like water
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring is a common scaffold in medicinal and agrochemical compounds. Key structural analogs include:
Key Observations :
- Substituent Effects : The methoxymethyl group in the target compound differs from sulfur-based substituents (e.g., methylthio, benzylthio) in analogs. Methoxymethyl’s ether linkage may enhance aqueous solubility compared to thioethers, which are more lipophilic .
- Thermal Stability : Melting points of thiadiazole derivatives vary widely (132–170°C in ), influenced by substituent bulk and crystallinity. The target compound’s methoxymethyl group—a flexible chain—may lower its m.p. relative to rigid analogs like 5g (m.p. 168–170°C) .
Carboxamide-Linked Heterocycles
The carboxamide bridge connects diverse heterocycles, modulating bioactivity:
- Phthalazine vs. Pyrazole/Pyrrolidine: The target’s phthalazine ring (a fused bicyclic system) contrasts with simpler pyrazole () or pyrrolidine () moieties.
- Biological Activity : highlights 1,3,4-thiadiazole derivatives with antimicrobial, antitumor, and antiviral activities. While the target compound’s activity is unspecified, structural parallels (e.g., carboxamide linkage, aromatic substituents) align it with these therapeutic niches .
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 255.34 g/mol
- CAS Number : 685847-69-2
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : The thiadiazole moiety has been associated with antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth by disrupting cellular processes.
- CNS Activity : Preliminary investigations indicate that the compound can cross the blood-brain barrier, suggesting potential central nervous system (CNS) effects. It may act as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and exhibiting behavioral effects in animal models .
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially affecting metabolic pathways related to disease processes.
Antimicrobial Activity
Research indicates that compounds with a thiadiazole framework often exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles can inhibit the growth of various pathogens, including bacteria and fungi .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo | Antibacterial | E. coli | 12 |
| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo | Antifungal | C. albicans | 8 |
CNS Effects
In vivo studies on BALB/c male mice showed that administration of the compound resulted in dose-dependent effects on body temperature and exploratory behavior. The results suggest a significant impact on the CNS:
| Dose (mg/kg) | Body Temperature Change (°C) | Exploratory Behavior Increase (%) |
|---|---|---|
| 2.5 | -1.5 | 30 |
| 5 | -2.0 | 50 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo showed promising activity against resistant strains .
- CNS Activity Investigation : Another study focused on the behavioral effects of the compound in mice. The findings revealed significant alterations in locomotor activity and anxiety-like behaviors after administration, which were attributed to its interaction with nAChRs .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of thiadiazole or phthalazine intermediates. For example, outlines a procedure using K₂CO₃ in DMF to facilitate nucleophilic substitution, while describes cyclization steps with iodine and triethylamine in acetonitrile. Intermediates are characterized via ¹H/¹³C NMR to confirm regiochemistry and purity. Mass spectrometry (MS) is used to verify molecular weight, as seen in and 10 .
Advanced: How can reaction conditions be optimized to enhance cyclization efficiency?
Cyclization efficiency depends on solvent polarity, catalyst choice, and temperature. highlights the use of DMF with iodine and triethylamine , which promotes sulfur elimination and ring closure. Optimization might involve:
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states.
- Catalyst loading : Adjusting iodine stoichiometry to minimize side reactions.
- Reaction time : Shorter reflux times (1–3 minutes) reduce decomposition risks.
Post-reaction, TLC or HPLC monitors conversion rates, as noted in .
Basic: Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxymethyl groups at δ 3.3–3.5 ppm) and carbonyl signals (δ 160–180 ppm) ( ).
- IR spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S bonds (~650 cm⁻¹).
- High-resolution MS : Validates molecular formula (e.g., C₁₅H₁₅N₅O₃S) with <2 ppm error ( ) .
Advanced: How should researchers address contradictory biological activity data across studies?
Contradictions may arise from assay variability, impurity profiles, or structural analogs. Methodological steps include:
- Purity validation : Use HPLC (>95% purity) to exclude confounding impurities ( ).
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation times).
- SAR analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole derivatives in ) to identify critical pharmacophores .
Advanced: What mechanistic strategies are used to study its antimicrobial activity?
- Molecular docking : Predicts binding to bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock ( ).
- Enzyme inhibition assays : Measures IC₅₀ against purified enzymes (e.g., β-lactamases) via spectrophotometry.
- Resistance profiling : Tests efficacy against drug-resistant strains to assess cross-reactivity ( ) .
Advanced: How can derivatives be designed to improve pharmacokinetic properties?
- Bioisosteric replacement : Substitute the methoxymethyl group with trifluoromethyl ( ) to enhance metabolic stability.
- Prodrug synthesis : Introduce hydrolyzable esters (e.g., ethyl esters in ) to improve solubility.
- LogP optimization : Use HPLC-derived lipophilicity data to balance membrane permeability and aqueous solubility ( ) .
Basic: What are the key structural features influencing its biological activity?
- Thiadiazole core : Essential for antimicrobial activity via hydrogen bonding with bacterial enzymes ( ).
- Carboxamide linker : Stabilizes interactions with hydrophobic pockets in target proteins.
- Methoxymethyl group : Modulates electron density, affecting binding affinity ( ) .
Advanced: How can computational methods aid in predicting toxicity?
- ADMET prediction : Tools like SwissADME estimate absorption, CYP450 interactions, and hepatotoxicity.
- QSAR modeling : Correlates substituent electronegativity (e.g., chloro vs. methoxy groups) with cytotoxicity ( ).
- In silico mutagenicity assays : Use Derek Nexus to flag potential genotoxic motifs (e.g., nitro groups) ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
